Bis(2-phenoxyethyl) 2-butenedioate
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Overview
Description
Bis(2-phenoxyethyl) 2-butenedioate: is an organic compound with the molecular formula C20H20O6 and a molar mass of 356.3692 g/mol . This compound is known for its unique chemical structure, which includes two phenoxyethyl groups attached to a butenedioate backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenoxyethyl) 2-butenedioate typically involves the esterification of 2-butenedioic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis(2-phenoxyethyl) 2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Bis(2-phenoxyethyl) 2-butenedioate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems .
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of bis(2-phenoxyethyl) 2-butenedioate involves its interaction with specific molecular targets. The phenoxyethyl groups can interact with hydrophobic regions of proteins or other biomolecules, facilitating binding and complex formation. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Bis(2-butoxyethyl) 2-butenedioate
- Bis(2-ethoxyethyl) 2-butenedioate
- Bis(2-methoxyethyl) 2-butenedioate
Comparison: Compared to its analogs, bis(2-phenoxyethyl) 2-butenedioate exhibits unique properties due to the presence of phenoxyethyl groups. These groups enhance its hydrophobicity and stability, making it more suitable for certain applications, such as drug delivery and polymer synthesis .
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
bis(2-phenoxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C20H20O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11+ |
InChI Key |
HRYREZUFSWGBTI-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC(=O)/C=C/C(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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